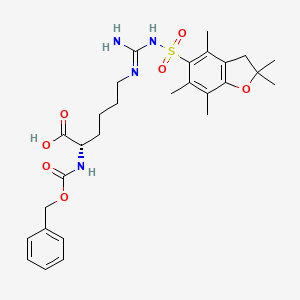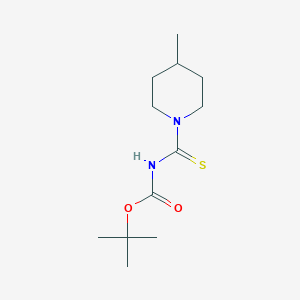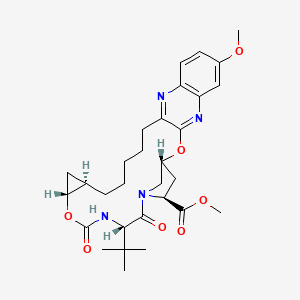
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Overview
Description
“Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 1858251-27-0 . It has a molecular weight of 257.24 and its IUPAC name is methyl 2,5-difluoro-4-morpholinobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antioxidant Properties
- QSAR-analysis of derivatives similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate showed that antioxidant activity increases with decreasing molecular volume, lipophilicity, polarisation, and increasing the magnitude of the dipole moment (І. Drapak et al., 2019).
Synthesis and Drug Precursor Applications
- Linezolid and its synthetic precursors, closely related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, were studied using nuclear magnetic resonance spectroscopy and mass spectrometry (E. Wielgus et al., 2015).
- The compound was involved in the synthesis of a neurokinin-1 receptor antagonist (T. Harrison et al., 2001).
Antimicrobial and Hemolytic Activities
- Derivatives of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate exhibited antimicrobial and hemolytic activities (Samreen Gul et al., 2017).
Anti-Cancer Agent Development
- A study aimed at synthesizing a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting over-expression of NAD(P)H: quinone oxidoreductase in solid tumours, involved the use of a derivative of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (Mohammed Yaqob Shareef & Noor Mohammed Yaqob Shareef, 2021).
Antimicrobial Activity of Derivatives
- Morpholine-containing 2-R-phenyliminothiazole derivatives, similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, demonstrated promising antibacterial and antifungal effects (H. Yeromina et al., 2019).
Miscellaneous Applications
- Compounds related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate have been explored for applications such as DNA binding, hypoglycemic and anti-inflammatory activities, and as xanthine oxidase inhibitors (C. Brodie et al., 2004), (S. Karumanchi et al., 2019), (A. Šmelcerović et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2,5-difluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYIQKWQBLNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)



![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)



